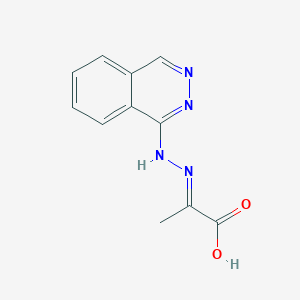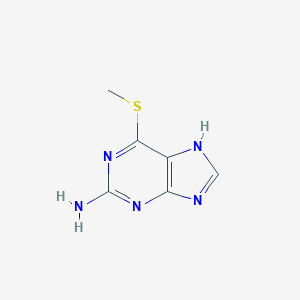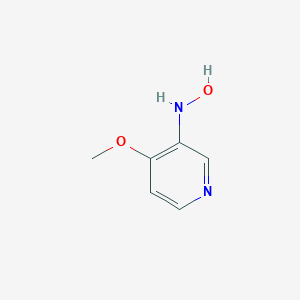
Hydralazine pyruvic acid hydrazone
Overview
Description
Hydralazine pyruvic acid hydrazone is a derivative of hydralazine, a well-known antihypertensive agent. This compound is formed when hydralazine reacts with pyruvic acid, resulting in a hydrazone linkage. This compound has garnered interest due to its potential biological activities and its role as a major metabolite of hydralazine in the human body .
Mechanism of Action
Target of Action
Hydralazine pyruvic acid hydrazone, also known as 2-(1-Phthalazinylhydrazono)propanoic acid, primarily targets the vascular smooth muscle cells . The compound’s role is to induce vasodilation, which is the widening of blood vessels .
Mode of Action
The compound interacts with its targets by inhibiting the release of calcium from the sarcoplasmic reticulum and inhibiting myosin phosphorylation in arterial smooth muscle cells . This interaction results in the relaxation of the smooth muscle cells, leading to vasodilation .
Biochemical Pathways
The compound affects the biochemical pathways related to vasodilation. It is known that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood . This reaction can account for a significant proportion of systemic clearance .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .
Result of Action
The result of the compound’s action is the dilation of blood vessels, which can decrease systemic resistance and lower blood pressure . This makes it an effective treatment for conditions such as hypertension .
Action Environment
Environmental factors such as diet can influence the compound’s action, efficacy, and stability. For instance, food may enhance the bioavailability of the compound . Additionally, the compound’s action can be influenced by the individual’s acetylator phenotype, which is a genetically determined characteristic .
Biochemical Analysis
Biochemical Properties
Hydralazine Pyruvic Acid Hydrazone is spontaneously converted from hydralazine . It interacts with various biomolecules, including enzymes and proteins, in the body. The compound plays a role in biochemical reactions, particularly in the metabolic pathways independent of acetylator phenotype .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It has been recognized as a quantitatively important metabolite of hydralazine in human plasma
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from hydralazine. Hydralazine can undergo a reversible conversion to the active this compound . This conversion involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is very unstable in plasma in vitro, with a half-life of approximately 6 minutes at 37°C
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving rabbits, this compound at a maximum dose of 50 mumol/kg i.v. had no hypotensive effect
Metabolic Pathways
This compound is involved in various metabolic pathways. After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The fact that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood can account for a significant proportion of systemic clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydralazine pyruvic acid hydrazone can be synthesized through the reaction of hydralazine with pyruvic acid. The reaction typically involves mixing equimolar amounts of hydralazine and pyruvic acid in an appropriate solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydralazine pyruvic acid hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can convert the hydrazone back to hydralazine and pyruvic acid.
Substitution: The hydrazone linkage can participate in substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidative products include various hydrazone derivatives.
Reduction: Reduction typically yields hydralazine and pyruvic acid.
Substitution: Substitution reactions can produce a wide range of hydrazone derivatives with different functional groups.
Scientific Research Applications
Hydralazine pyruvic acid hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: As a major metabolite of hydralazine, it is investigated for its role in the pharmacokinetics and pharmacodynamics of hydralazine.
Industry: This compound is explored for its potential use in the development of new pharmaceuticals and as a stabilizing agent for hydralazine
Comparison with Similar Compounds
Similar Compounds
Hydralazine: The parent compound, used as an antihypertensive agent.
Hydrazone Derivatives: Various hydrazone derivatives with different biological activities.
Pyruvic Acid Derivatives: Compounds derived from pyruvic acid with diverse chemical and biological properties
Uniqueness
Hydralazine pyruvic acid hydrazone is unique due to its dual origin from hydralazine and pyruvic acid, combining the biological activities of both parent compounds. Its formation as a major metabolite of hydralazine also highlights its significance in the pharmacokinetics of hydralazine .
Properties
IUPAC Name |
(2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGHHASVNBBLOU-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67536-13-4 | |
| Record name | Hydralazine pyruvic acid hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067536134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydralazine pyruvate hydrazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















